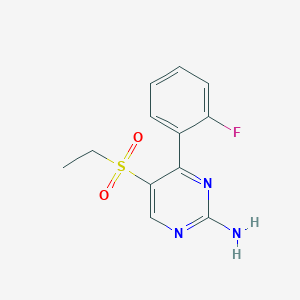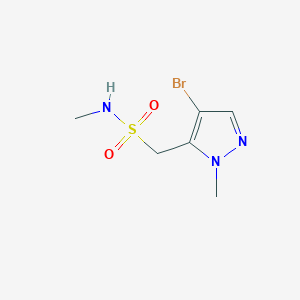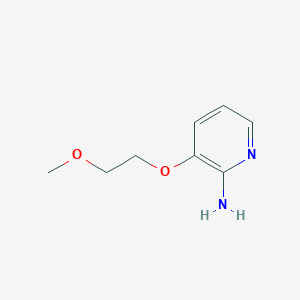
3-(2-Methoxyethoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethoxy)pyridin-2-amine is an organic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound is characterized by a pyridine ring substituted with a 2-methoxyethoxy group and an amino group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 3-(2-Methoxyethoxy)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-(2-Methoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions: Typical reagents include potassium carbonate, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methoxyethoxy)pyridin-2-amine can be compared with other similar compounds such as:
2-(2-Methoxyethoxy)pyridin-3-amine: Similar structure but with the amino group at the 3-position.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of a methoxyethoxy group.
3-(1-Naphthylmethoxy)pyridin-2-amine: Contains a naphthylmethoxy group instead of a methoxyethoxy group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(2-methoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3,(H2,9,10) |
InChI-Schlüssel |
UPCNCPSEMMNVLW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(N=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


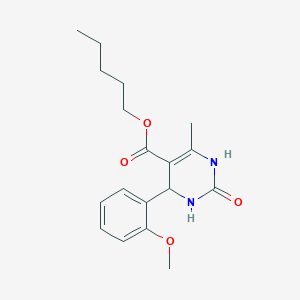
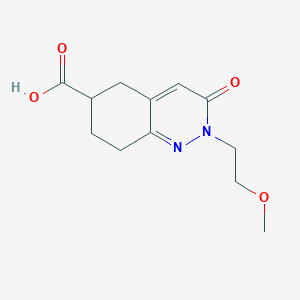

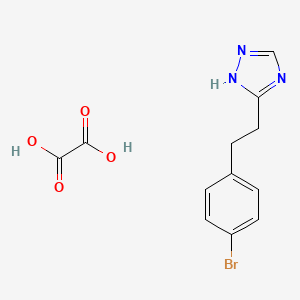
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)
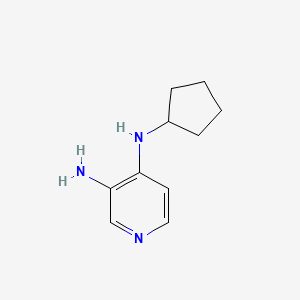

![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)


